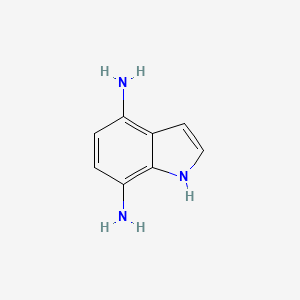

1H-Indole-4,7-diamine

Description

Significance of the Indole (B1671886) Nucleus as a Privileged Scaffold in Organic and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is unequivocally recognized as a "privileged scaffold" in the fields of organic and medicinal chemistry. acs.orgacs.orgresearchgate.net This designation stems from its widespread occurrence in a vast number of natural products, pharmaceuticals, and biologically active compounds. wikipedia.orgnih.gov Its structure is a key component in essential biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin, which underscores its fundamental role in biological processes. wikipedia.org

The unique electronic properties of the indole ring, characterized by a high electron density in the pyrrole moiety, make it a versatile building block in synthesis. researchgate.net The most reactive position for electrophilic substitution is typically the C3 position, which is about 10¹³ times more reactive than benzene. wikipedia.org This inherent reactivity allows for diverse functionalization, enabling chemists to create extensive libraries of indole derivatives for drug discovery programs. nih.govsciprofiles.com The ability of the indole scaffold to mimic the structure of peptides and bind to a variety of biological receptors has led to its incorporation into numerous approved drugs with a wide spectrum of therapeutic activities, including anti-inflammatory, anticancer, antiviral, and antihypertensive agents. researchgate.netnih.govacs.org

Table 1: Examples of Marketed Drugs Containing the Indole Scaffold

| Drug Name | Therapeutic Class |

| Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) researchgate.net |

| Sumatriptan | Anti-migraine agent |

| Ondansetron | Anti-emetic |

| Pindolol | Beta-blocker wikipedia.org |

| Delavirdine | Antiviral (HIV) acs.org |

| Vincristine | Anticancer nih.gov |

Position of Diaminoindole Derivatives within Heterocyclic Compound Research

Within the vast landscape of heterocyclic chemistry, the synthesis and study of diamino-substituted indoles represent a more recent and specialized area of investigation. derpharmachemica.com These compounds are of significant interest because the introduction of two amino groups onto the indole scaffold dramatically increases the potential for further chemical modification and introduces new possibilities for hydrogen bonding and metal coordination. The position of these amino groups on either the benzene or pyrrole ring can lead to a variety of isomers, each with potentially unique chemical and biological properties.

Recent research has highlighted the novelty and synthetic challenges associated with producing specific diaminoindole isomers. For instance, the first successful syntheses of 3,4-, 3,5-, 3,6-, and 3,7-diaminoindoles were reported as significant achievements, underscoring that these compounds were previously unknown in the literature. acs.org The development of multi-step synthetic routes, often starting from the corresponding nitroindoles and employing sophisticated protecting group strategies, has been crucial for accessing these novel intermediates. acs.org This emerging focus on diaminoindoles positions them as valuable and previously untapped building blocks for creating complex molecular architectures, particularly in the context of drug discovery. acs.orgacs.org

Overview of Key Research Areas Pertaining to 1H-Indole-4,7-diamine and Related Architectures

The investigation into this compound and its structural relatives is driven by their potential application in significant therapeutic areas. A primary research focus is in the field of oncology. Specifically, the oxidized counterpart of this compound, known as 1H-indole-4,7-dione, has been identified as a promising scaffold for the development of inhibitors against indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is an enzyme that plays a critical role in tumor immune escape; its overexpression in the tumor microenvironment suppresses the immune response against cancer cells. nih.gov Therefore, inhibitors based on the indole-4,7-dione/diamine framework are being actively explored as a strategy for cancer immunotherapy. nih.gov

Beyond this specific target, related diaminoindole architectures are being investigated for other biological activities. For example, derivatives of 2,3-diaminoindoles have been identified as a novel class of antagonists for Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a receptor involved in inflammatory disorders. acs.orgsciprofiles.com This highlights the broader potential of diaminoindoles as modulators of immune and inflammatory pathways. The diverse biological activities reported for various indole derivatives provide a strong impetus for exploring the functional aspects of the this compound core. nih.gov

Table 2: Research Applications of Diaminoindoles and Related Structures

| Compound Class | Research Area / Target | Potential Application | Reference |

| 1H-Indole-4,7-diones | Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition | Cancer Immunotherapy | nih.gov |

| 2,3-Diaminoindoles | NOD1 Antagonism | Inflammatory Disorders | acs.orgsciprofiles.com |

Rationale for Comprehensive Investigation of this compound's Synthetic, Reactive, and Functional Aspects

A comprehensive investigation into the synthetic routes, chemical reactivity, and functional properties of this compound is warranted for several key reasons. Firstly, the novelty of diaminoindoles as a class of compounds means that established and efficient synthetic methodologies are lacking. acs.org The synthesis of specific isomers like this compound requires tailored approaches, and overcoming these synthetic hurdles is a critical research objective. The development of robust and scalable syntheses is essential for making this and related scaffolds readily available for further study.

Secondly, the presence of three distinct reactive sites—the two amino groups on the benzene ring and the nucleophilic C3 position of the indole—suggests a rich and complex chemical reactivity. Understanding how these sites can be selectively functionalized is crucial for creating libraries of derivatives for structure-activity relationship (SAR) studies. For example, developing orthogonal protecting group strategies that allow for the independent modification of each amine and the indole core is a significant synthetic challenge that needs to be addressed. acs.org

Finally, the promising biological activity of related structures, particularly as IDO1 inhibitors, provides a powerful rationale for a deep dive into the functional aspects of this compound. nih.gov A thorough investigation will enable the design and synthesis of novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties, ultimately advancing the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-4,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUVUGGCPGQVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)C=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60663630 | |

| Record name | 1H-Indole-4,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184485-83-4 | |

| Record name | 1H-Indole-4,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indole 4,7 Diamine and Its Analogues

Classical and Contemporary Approaches to Indole (B1671886) Core Construction Relevant to Diaminoindole Precursors

The construction of the indole nucleus is a well-established field, with several classical methods providing foundational routes to substituted indoles that can serve as precursors to diaminoindoles.

Fischer Indole Synthesis and its Role in Substituted Indole Preparation

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a prominent and versatile method for constructing the indole ring. testbook.comwikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazine with an aldehyde or a ketone. alfa-chemistry.com The process is initiated by the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A critical alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement follows, leading to the formation of a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole core. wikipedia.org

The versatility of the Fischer synthesis lies in its tolerance for a wide range of substituents on both the arylhydrazine and the carbonyl component. This allows for the preparation of a diverse array of substituted indoles. For the synthesis of precursors to diaminoindoles, appropriately substituted phenylhydrazines, such as those bearing nitro or protected amino groups, can be employed. The reaction is typically catalyzed by Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. testbook.com

| Feature | Description | Reference |

|---|---|---|

| Reactants | Arylhydrazine and an aldehyde or ketone. | wikipedia.org |

| Conditions | Acidic (Brønsted or Lewis acids) and typically requires heating. | testbook.com |

| Key Intermediate | Phenylhydrazone, which tautomerizes to an enamine. | wikipedia.org |

| Core Mechanism | alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement followed by cyclization and ammonia elimination. | wikipedia.org |

| Applicability | Highly versatile for preparing a wide range of substituted indoles, including precursors for diaminoindoles. | taylorandfrancis.comthermofisher.com |

Bischler–Möhlau Indole Synthesis and Madelung Synthesis Applications

The Bischler–Möhlau indole synthesis is another classical method that provides access to 2-arylindoles. wikipedia.org This reaction involves the cyclization of an α-arylamino-ketone in the presence of excess aniline (B41778) and an acid catalyst. researchgate.netscispace.com The mechanism proceeds through the reaction of an α-bromo-acetophenone with aniline to form an intermediate, which then undergoes electrophilic cyclization to form the indole ring. wikipedia.org While historically significant, this method has seen less use due to often harsh reaction conditions and the potential for side products. wikipedia.orgchemeurope.com However, modern modifications, such as the use of microwave irradiation, have improved its utility. chemeurope.comwikipedia.org

The Madelung synthesis, reported by Walter Madelung in 1912, is a base-catalyzed intramolecular cyclization of N-phenylamides at high temperatures. wikipedia.org This method is particularly useful for synthesizing indoles that may not be easily accessible through other routes. wikipedia.org The reaction requires a strong base, such as sodium or potassium alkoxide, and high temperatures, often between 200–400 °C. wikipedia.org The mechanism involves the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group, followed by nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.org While the vigorous conditions can limit its applicability, modifications have been developed to allow for milder reaction conditions, expanding its scope. researchgate.net

Targeted Synthesis Strategies for 1H-Indole-4,7-diamine and its Regioisomers

The synthesis of this compound and its regioisomers requires strategies that allow for the precise introduction of amino groups onto the indole benzene (B151609) ring.

Reductive Cyclization and Nitro Group Reduction Pathways

A common and effective strategy for synthesizing aminoindoles involves the use of precursors containing nitro groups, which can be readily reduced to the desired amino functionalities. taylorandfrancis.com This approach often begins with a substituted o-nitrotoluene derivative, which can undergo cyclization to form a nitroindole. The subsequent reduction of the nitro group(s) yields the corresponding aminoindole.

The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry. wikipedia.org A variety of reducing agents can be employed, with catalytic hydrogenation (e.g., using palladium on carbon with hydrogen gas) and metal/acid combinations (e.g., iron or tin in the presence of hydrochloric acid) being common choices. google.comyoutube.com This pathway is particularly useful for the synthesis of this compound, where a dinitro-substituted precursor can be synthesized and then subjected to a double reduction to yield the final product. The stepwise reduction of the nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates. google.comnih.gov

| Method | Reagents | Key Characteristics | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | Generally clean and high-yielding; can be sensitive to other functional groups. | wikipedia.orggoogle.com |

| Metal in Acidic Media | Fe/HCl, Sn/HCl, SnCl₂ | Cost-effective and widely used; reaction conditions are often harsh. | wikipedia.orgyoutube.com |

| Transfer Hydrogenation | Hydrazine with a catalyst (e.g., Raney Nickel) | Avoids the use of high-pressure hydrogen gas. | wikipedia.org |

| Other Reagents | Sodium hydrosulfite, Zinc dust | Can offer selectivity in certain cases. | wikipedia.org |

Coupling Reactions for Installing Amino Functionalities

Modern cross-coupling reactions provide powerful tools for the formation of carbon-nitrogen bonds, allowing for the introduction of amino groups onto a pre-formed indole scaffold. wikipedia.org These methods typically start with a halo-indole (e.g., a bromo- or iodo-indole) and couple it with an amine or an ammonia equivalent.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation. wikipedia.org It is highly versatile, with a broad substrate scope and tolerance for numerous functional groups. nih.gov By starting with a dihalo-indole, such as 4,7-dibromo-1H-indole, a double Buchwald-Hartwig amination can be performed to install two amino groups, leading to the synthesis of this compound. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. rsc.org

The Ullmann condensation is a copper-catalyzed reaction that also facilitates C-N bond formation. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern ligand-accelerated protocols have made this a more viable method under milder conditions. wikipedia.orgacs.orgorganic-chemistry.org This reaction can also be employed to synthesize aminoindoles from the corresponding halo-indoles. organic-chemistry.orgnih.gov

| Reaction | Catalyst System | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst with a phosphine (B1218219) ligand (e.g., BINAP, DPPF) | Aryl halides/triflates and amines | Broad substrate scope, high functional group tolerance, generally mild conditions. | wikipedia.orgnih.gov |

| Ullmann Condensation | Copper catalyst, often with a ligand (e.g., phenanthroline, diamines) | Aryl halides and amines | An alternative to palladium-catalyzed methods; modern protocols allow for milder conditions. | wikipedia.orgorganic-chemistry.org |

Protective Group Strategies in Diaminoindole Synthesis

The presence of multiple reactive amine groups in diaminoindoles requires a sophisticated approach to selective functionalization. Protective group chemistry provides the essential tools to temporarily mask one or more of these groups, allowing for chemical transformations to be carried out at other positions of the molecule without unwanted side reactions.

The selection of an appropriate protecting group for the nitrogen atoms of the indole ring and the amino substituents is a critical consideration in the synthesis of this compound and its analogues. The stability of the protecting group under various reaction conditions and the ease of its removal are key factors that guide this choice. Commonly employed nitrogen protecting groups in this context include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and triisopropylsilyl (TIPS).

The Boc group is widely used due to its stability in a broad range of non-acidic conditions and its straightforward removal with acids such as trifluoroacetic acid (TFA). acs.org In the synthesis of diaminoindoles, the Boc group has been successfully used to protect amino groups on the indole ring. acs.org For instance, a mono-Boc protected diaminoindole can be selectively functionalized at the unprotected amine site.

The Cbz group offers an alternative protection strategy and is particularly useful as it can be removed under neutral conditions via catalytic hydrogenation. acs.org This provides an orthogonal deprotection strategy when other acid-sensitive or base-sensitive groups are present in the molecule.

The TIPS group is often employed to protect the indole nitrogen. Its steric bulk can direct reactions to other positions of the indole ring, and it is stable under many reaction conditions. acs.org The removal of the TIPS group is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). acs.org A synthetic route to a diaminoindole has been developed starting from 4-nitroindole, where the indole nitrogen was first protected with a TIPS group. acs.org

A summary of these protecting groups and their typical deprotection conditions is provided in the table below.

| Protecting Group | Abbreviation | Typical Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., Trifluoroacetic Acid) |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

| Triisopropylsilyl | TIPS | Fluoride source (e.g., TBAF) |

In molecules with multiple amino groups, such as this compound, achieving selective functionalization of each amine site is a significant challenge. Orthogonal protection schemes are a powerful strategy to address this, wherein multiple protecting groups are used that can be removed under different, non-interfering conditions. This allows for the sequential deprotection and functionalization of specific amine groups.

A successful synthesis of 3,4-, 3,5-, 3,6-, and 3,7-diaminoindoles has been reported where the resulting molecules feature orthogonal protecting groups on each amine. acs.org This strategic protection allows for the selective modification of each position, which is crucial for the development of new drug candidates. acs.org For example, one amino group might be protected with a Boc group (acid-labile), while another is protected with a Cbz group (hydrogenolysis-labile). This allows for the selective removal of the Boc group with acid to functionalize the first amine, followed by the removal of the Cbz group via hydrogenation to modify the second amine, all without affecting the other protected sites. The ability to selectively unmask each amine group provides a high degree of control and flexibility in the synthesis of complex diaminoindole derivatives. acs.org

Catalytic Methodologies for Indole System Assembly and Modification

Modern organic synthesis heavily relies on catalytic methods to construct and modify complex molecular scaffolds efficiently and with high selectivity. For the synthesis of this compound and its analogues, various catalytic strategies can be envisioned for the assembly of the indole core and the introduction of further functionalization.

Transition-metal catalysis offers a powerful toolkit for the synthesis and modification of indole derivatives. While direct applications to this compound are not extensively reported, the principles from broader indole chemistry are highly relevant.

Iridium-Catalyzed Asymmetric Hydrogenation is a well-established method for the synthesis of chiral indolines from indoles. rsc.orgdicp.ac.cnresearchgate.net This reaction is particularly important for the preparation of enantiomerically pure pharmaceutical intermediates. The use of iridium complexes with chiral ligands allows for the highly enantioselective reduction of the indole double bond. rsc.orgdicp.ac.cnresearchgate.net While many examples focus on N-protected indoles, methods for the asymmetric hydrogenation of unprotected indoles have also been developed, often requiring a Brønsted acid co-catalyst to activate the indole ring. rsc.org A direct iridium-catalyzed C-H amidation of N-pivaloylindoles at the C-7 position has also been developed, providing a route to 7-aminoindoles. acs.org

Copper-Catalyzed Dehydrogenation represents another important transformation in indole chemistry. This method can be used to synthesize indoles from indolines or to introduce unsaturation into the indole core. Copper catalysts are attractive due to their lower cost and toxicity compared to other transition metals. While specific examples involving the dehydrogenation of diaminoindoles are scarce, copper-catalyzed methods have been developed for the intramolecular dehydrogenative aminooxygenation of other nitrogen-containing heterocycles.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular diversity. Various MCRs have been developed for the synthesis of highly substituted indole derivatives. These reactions offer a rapid and convergent approach to complex indole scaffolds. While specific MCRs for the direct synthesis of this compound have not been prominently reported, the application of MCRs to functionalize the indole core is a well-established strategy. For instance, MCRs involving indoles can lead to the formation of complex heterocyclic systems fused to the indole ring.

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions where the subsequent reaction results from the functionality generated in the previous step. These reactions are highly atom- and step-economical and can rapidly build molecular complexity. In indole chemistry, cascade reactions are often employed to construct fused polycyclic indole systems. For example, an acid-catalyzed cascade reaction has been reported to produce a novel C3/C4-fused indole scaffold. mdpi.com Such strategies could potentially be adapted to diaminoindole substrates to generate novel and complex fused architectures with interesting biological properties.

Reactivity and Reaction Mechanisms of 1h Indole 4,7 Diamine and Derived Systems

Electrophilic Aromatic Substitution Reactivity of the Indole (B1671886) Ring

The indole ring is a π-excessive heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). bhu.ac.inpearson.com The fusion of the electron-rich pyrrole (B145914) ring to a benzene ring results in a system that readily undergoes electrophilic aromatic substitution. bhu.ac.inresearchgate.net

For the parent indole molecule, electrophilic attack preferentially occurs at the C3 position of the pyrrole ring. bhu.ac.inresearchgate.net This regioselectivity is attributed to the superior stability of the cationic intermediate (Wheland intermediate) formed upon attack at C3. bhu.ac.in The positive charge in this intermediate can be effectively delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring, a stabilization that is not possible for the intermediate formed from C2 attack. bhu.ac.inic.ac.uk

The two primary amine groups at the C4 and C7 positions are powerful activating groups. They donate electron density to the aromatic system via resonance, further increasing the nucleophilicity of the indole ring and making it exceptionally reactive towards even weak electrophiles.

The directing effects of these substituents are as follows:

4-Amino Group: As an ortho-, para-directing group, it strongly activates the C3 and C5 positions. The activation of C3 reinforces the inherent reactivity of this position.

7-Amino Group: This group activates the C6 position (ortho) and the N1 position of the pyrrole ring.

The cumulative effect is a molecule with multiple potential sites for electrophilic attack. The C3 position is expected to be the most nucleophilic due to the combined activation from the pyrrole nitrogen and the 4-amino group. However, reactions may yield mixtures of products, with substitution also possible at C5 and C6, depending on the nature of the electrophile and the reaction conditions. The high reactivity may also lead to polysubstitution if the reaction is not carefully controlled.

Nucleophilic Reactivity and Organometallic Functionalization

While the electron-rich nature of the indole ring makes it primarily reactive towards electrophiles, specific positions can be rendered nucleophilic through deprotonation, enabling functionalization via organometallic intermediates. mdpi.com

The most acidic carbon-hydrogen bond in the indole ring is at the C2 position. acs.org Direct deprotonation at this site using a strong base, such as an alkyllithium reagent, can generate a C2-lithiated indole species. This powerful nucleophile can then react with a wide range of electrophiles to introduce substituents specifically at the C2 position.

For this strategy to be effective with 1H-Indole-4,7-diamine, prior protection of the acidic protons on the three nitrogen atoms (N1, C4-NH₂, and C7-NH₂) would be necessary. The N-H proton of the indole ring (pKa ≈ 17) and the amine protons are significantly more acidic than the C2-H and would be deprotonated first. After suitable protection (e.g., with silyl or carbamate groups), treatment with a strong base like n-butyllithium would selectively deprotonate the C2 position, which could then be quenched with an electrophile (E+), as depicted in the general scheme below. acs.orgcombichemistry.comacs.org

Table 1: Examples of Electrophilic Quenching Following C2-Lithiation of a Protected Indole

| Electrophile (E+) | Reagent Example | Resulting C2-Substituent |

| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Carbonyl Compound | Acetone ((CH₃)₂CO) | Hydroxypropyl (-C(OH)(CH₃)₂) |

| Silyl Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Carboxylation | Carbon Dioxide (CO₂) | Carboxylic acid (-COOH) |

The primary aromatic amine groups at C4 and C7 are nucleophilic and can participate in reactions characteristic of arylamines. msu.edu A prominent example is the condensation reaction with aldehydes or ketones to form Schiff bases (imines). unsri.ac.idmdpi.com This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield a C=N double bond. unsri.ac.id

Given the presence of two amine groups, this compound can react with carbonyl compounds in a 1:1 or 1:2 stoichiometric ratio to form mono- or bis-Schiff bases, respectively. The specific outcome depends on the reaction conditions and the relative amounts of the reactants. This reactivity is a common and versatile method for derivatizing diamines. researchgate.netnih.gov

Table 2: Potential Schiff Base Formation with this compound

| Carbonyl Compound | Molar Ratio (Diamine:Carbonyl) | Potential Product Structure |

| Benzaldehyde | 1:1 | Mono-Schiff base at C4 or C7 |

| Benzaldehyde | 1:2 | Bis-Schiff base at C4 and C7 |

| Salicylaldehyde | 1:2 | Bis-Schiff base at C4 and C7 |

| Acetone | 1:2 | Bis-Schiff base at C4 and C7 |

Oxidation and Reduction Pathways Relevant to Indole Ring Integrity and Derivatization

The electron-rich nature of this compound makes it particularly susceptible to both oxidation and reduction, which can be used strategically for derivatization or can occur as undesirable side reactions. researchgate.net

Oxidation: Indoles can undergo oxidation through various pathways. acs.org Common reactions include oxidation of the C2-C3 double bond to form 2-oxindoles or 3-oxindoles. acs.orgcnr.it The presence of the strongly electron-donating 4,7-diamino groups makes the molecule highly prone to oxidation, potentially even by atmospheric oxygen. researchgate.net This heightened reactivity can lead to the formation of complex product mixtures or polymerization. Under controlled conditions, however, oxidation can be a useful tool for synthesizing derivatives like spiro-oxindoles. researchgate.net For instance, the oxidation of N-substituted indoles can yield 3-oxindole derivatives. acs.org

Reduction: The reduction of the indole nucleus can proceed in two main ways, depending on the reagents and conditions employed:

Catalytic Hydrogenation: This method, typically carried out under acidic conditions with catalysts like platinum or palladium, usually reduces the pyrrole ring to afford the corresponding indoline derivative (2,3-dihydroindole). bhu.ac.in

Dissolving Metal Reduction: Using reagents such as lithium or sodium in liquid ammonia (B1221849) (a Birch-type reduction) selectively reduces the benzene ring. bhu.ac.in For a standard indole, this yields 4,7-dihydroindole. bhu.ac.in Applying this to this compound would likely result in a complex reaction, as the amine groups could also be affected or direct the reduction differently.

These redox pathways highlight the chemical versatility of the this compound scaffold but also underscore the need for careful control of reaction conditions to achieve selective transformations and maintain the integrity of the core indole structure.

Pericyclic and Cycloaddition Reactions Involving the Indole Core (e.g., Diels-Alder)

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools in organic synthesis for the construction of complex molecular architectures. wikipedia.org The indole ring, with its inherent aromaticity, can participate in such reactions, although this often requires overcoming a significant aromatic stabilization energy.

The Diels-Alder reaction, a [4+2] cycloaddition, is a prototypical pericyclic reaction that forms a six-membered ring. wikipedia.org The indole core can participate as either the diene or the dienophile component, although its aromaticity makes it a reluctant participant compared to non-aromatic systems. The C2-C3 double bond of the indole can act as a dienophile. More complex reactions can be achieved by generating reactive intermediates. For instance, indolynes, which are arynes derived from the indole nucleus, are potent dienophiles in Diels-Alder reactions. nih.gov Studies on 4,5-, 5,6-, and 6,7-indolynes have revealed fascinating regioselectivity in their cycloadditions with 2-substituted furans. Notably, 6,7-indolynes exhibit high regioselectivity driven by the polarity of the aryne, where reactions with electron-donating groups on the furan favor the more sterically hindered product, a phenomenon attributed to the reaction having substantial electrophilic substitution character. In contrast, 4,5- and 5,6-indolynes show little to no regioselectivity. nih.gov

Another strategy involves the photoinduced electron transfer-catalyzed radical cation Diels-Alder reaction. This method has been used to react indoles with exocyclic 1,3-dienes, leading to the formation of highly functionalized tetrahydrocarbazole derivatives. rsc.org The indole acts as the dienophile in this transformation.

Beyond the classic Diels-Alder reaction, the indole core can undergo other cycloadditions. Dearomative (4+3) cycloaddition reactions between 3-alkenylindoles and oxyallyl cations provide a direct route to cyclohepta[b]indoles, which are core structures in many bioactive alkaloids. uchicago.edu Furthermore, cascade reactions involving N-arylnitrones and allenes can proceed through an initial dipolar cycloaddition followed by spontaneous rearrangement to furnish indole derivatives.

| Indolyne Intermediate | 2-Substituted Furan Reactant | Observed Regioselectivity | Reference |

|---|---|---|---|

| 6,7-Indolyne | 2-t-butylfuran (Electron-donating) | High preference for sterically crowded product (>15:1) | nih.gov |

| 6,7-Indolyne | 2-Methylfuran (Electron-donating) | Preference for sterically crowded product (4:1) | nih.gov |

| 4,5-Indolyne | 2-t-butylfuran | No preference (approx. 1:1 ratio) | nih.gov |

| 5,6-Indolyne | 2-t-butylfuran | No preference (approx. 1:1 ratio) | nih.gov |

Mechanistic Investigations of Indole Transformations and Enzyme-Catalyzed Reactions

Understanding the mechanisms of indole transformations is crucial for developing new synthetic methods and for engineering enzymes with novel functionalities. The functionalization of the indole ring can be achieved through various catalytic systems, including transition metals and enzymes, often displaying remarkable selectivity. rsc.orgscilit.com Enzyme-catalyzed reactions, in particular, offer unparalleled stereo- and regioselectivity under mild conditions. researchgate.net

Mechanistic Insights into Indole Prenyltransferases

Indole prenyltransferases (IPTs) are a family of enzymes that catalyze the attachment of isoprenoid chains (prenylation) to the indole nucleus of various substrates, primarily tryptophan and its derivatives. rsc.org These enzymes are remarkably versatile, catalyzing prenylation at nearly every position of the indole ring. rsc.orgdntb.gov.ua

Mechanistic studies suggest that most IPT reactions proceed through a direct electrophilic aromatic substitution, where the electron-rich indole ring attacks the carbocation generated from the isoprenoid diphosphate substrate (like dimethylallyl diphosphate, DMAPP). rsc.orgrsc.org However, an alternative mechanism has been proposed for some enzymes, involving an initial attack at the most nucleophilic C3 position, followed by rearrangements to yield the final product. rsc.org

A well-studied example is the 4-dimethylallyltryptophan synthase (FgaPT2), which catalyzes the C4 prenylation of L-Tryptophan with DMAPP as the first step in ergot alkaloid biosynthesis. rsc.org In contrast, the enzyme CymD catalyzes an unusual "reverse" prenylation at the N1 position, a challenging transformation given the low nucleophilicity of the indole nitrogen. rsc.org Other enzymes, like LtxC, transfer larger geranyl moieties to the C7 position. rsc.org The structural analysis of FtmPT1, an enzyme that prenylates brevianamide F, revealed a hydrophobic reaction chamber at the protein's core where catalysis occurs. acs.org Subtle changes in this reaction chamber across different IPTs are thought to allow for the accommodation of diverse aromatic substrates and control the regiospecificity of the prenylation. acs.org

| Enzyme | Substrate | Prenyl Donor | Position of Prenylation | Product | Reference |

|---|---|---|---|---|---|

| 4-DMATS (FgaPT2) | L-Tryptophan | DMAPP | C4 (Normal) | 4-Dimethylallyltryptophan | rsc.org |

| CymD | Tryptophan | DMAPP | N1 (Reverse) | N-Dimethylallyltryptophan | rsc.org |

| FtmPT1 | Brevianamide F | DMAPP | C2 (Reverse) | Tryprostatin B | rsc.org |

| LtxC | Indolactam | Geranyl Diphosphate | C7 (Reverse) | Lyngbyatoxin A precursor | rsc.org |

Elucidation of Catalytic Cycles in Indole Functionalization

Transition metal catalysis provides a powerful platform for the functionalization of indoles, often proceeding through well-defined catalytic cycles. rsc.orgnih.gov These methods can achieve functionalization at positions that are otherwise difficult to access. nih.gov

Rhodium(III) catalysts, for example, are effective for the C-H activation and annulation of indole derivatives. A proposed catalytic cycle for the synthesis of fused pyrimido[1,6-a]-indolone derivatives involves the initial formation of an active Rh(III) complex, which then undergoes C-H activation with an N-substituted indole to form a five-membered rhodacycle intermediate. This intermediate then coordinates with an alkyne partner, undergoes migratory insertion, and reductive elimination to release the polycyclic product and regenerate the active catalyst. nih.gov

Ruthenium(II) complexes can also induce the cyclization of aniline-functionalized alkynes to synthesize C2- or C3-functionalized indoles. The chemoselectivity is controlled by the reaction pathway. A vinylidene pathway, initiated by the formation of a ruthenium-vinylidene complex, leads to C3-functionalized indoles. In contrast, a non-vinylidene pathway, involving direct alkyne activation, can result in C2-functionalized products. researchgate.net

Artificial enzymes have also been developed to catalyze specific indole transformations. A manganese-containing artificial mini-enzyme, Mn-MC6*a, selectively promotes the oxidation of the indole C3 position. acs.org The proposed mechanism involves a 2-electron oxidation coupled to C3 oxygenation. The reaction outcome is sensitive to pH and the presence of co-solvents; in trifluoroethanol (TFE), the final product is a 3-oxindole derivative that has incorporated a solvent molecule at the C2 position. acs.org

| Catalyst System | Indole Substrate Type | Reactant Partner | Functionalization Outcome | Key Intermediate | Reference |

|---|---|---|---|---|---|

| Rh(III) | N-(pivaloyloxy)-1H-indole-1-carboxamide | 2-Alkynylaryl aldehydes | Domino [4+2] annulation | Rhodacycle | nih.gov |

| Ru(II) | Aniline-functionalized alkynes | Intramolecular | C3-functionalization via cyclization | Ruthenium-vinylidene complex | researchgate.net |

| Mn-MC6*a (Artificial Enzyme) | Indole | m-CPBA (oxidant), TFE (solvent) | C3-oxidation and C2-alkoxylation | Proposed high-valent Mn-oxo species | acs.org |

Structural Modifications and Derivatization Strategies of 1h Indole 4,7 Diamine Scaffolds

Synthesis of Substituted 1H-Indole-4,7-dione Derivatives and Analogues

While 1H-indole-4,7-diamine is a valuable starting material, its oxidation to the corresponding 1H-indole-4,7-dione is a key transformation that opens up further avenues for derivatization. The dione (B5365651) is a crucial intermediate in the synthesis of various biologically active molecules. The synthesis of substituted 1H-indole-4,7-diones allows for the introduction of a variety of functional groups, which can significantly impact their properties. nih.govresearchgate.net

The general synthetic approach involves the oxidation of the diamine precursor. Various oxidizing agents can be employed for this transformation, and the choice of reagent can be critical to achieving high yields and purity. Once the 1H-indole-4,7-dione core is formed, further substitutions can be made on the indole (B1671886) ring, often at the C2, C3, C5, and C6 positions, to generate a library of analogues. These substitutions can be introduced either before or after the formation of the dione moiety, depending on the desired final product and the compatibility of the functional groups with the reaction conditions.

A variety of substituted 1H-indole-4,7-diones have been synthesized and studied for their potential applications. The table below summarizes some examples of such derivatives, highlighting the diversity of substituents that can be incorporated into the scaffold.

| Compound ID | Substituent(s) | Synthetic Method | Reference |

| 1 | 2-Methyl | Oxidation of 2-methyl-1H-indole-4,7-diamine | nih.gov |

| 2 | 3-Ethyl | Oxidation of 3-ethyl-1H-indole-4,7-diamine | nih.gov |

| 3 | 5-Bromo | Bromination followed by oxidation | researchgate.net |

| 4 | 6-Chloro | Chlorination and subsequent oxidation | researchgate.net |

Functionalization of Amine Groups: Amidation, Alkylation, and Arylation

The presence of two primary amine groups at the C4 and C7 positions of this compound offers rich opportunities for functionalization through amidation, alkylation, and arylation reactions. These transformations allow for the introduction of a wide array of substituents, thereby enabling the fine-tuning of the molecule's physicochemical properties.

Amidation: The amine groups can be readily acylated to form amides using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of coupling agents. This reaction is a robust method for introducing carbonyl-containing moieties, which can participate in hydrogen bonding and alter the electronic nature of the indole scaffold. nih.gov

Alkylation: N-alkylation of the amine groups can be achieved using alkyl halides or other alkylating agents. youtube.com This modification introduces alkyl chains of varying lengths and branching, which can impact the lipophilicity and steric profile of the molecule. Both mono- and di-alkylation at each amine group are possible, leading to a diverse range of secondary and tertiary amine derivatives. nih.govrsc.orgmdpi.com

Arylation: The introduction of aryl groups onto the amine nitrogens can be accomplished through methods like the Buchwald-Hartwig amination or Ullmann condensation. acs.orgnih.gov N-arylation introduces aromatic rings, which can engage in π-π stacking interactions and significantly modify the electronic and conformational properties of the parent diamine. acs.org The choice of the aryl halide and the catalytic system is crucial for achieving high yields and selectivity. mdpi.com

The following table provides a general overview of these functionalization strategies.

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Amidation | Acyl chloride, base (e.g., pyridine) | Amide (-NHCOR) |

| Alkylation | Alkyl halide, base (e.g., K₂CO₃) | Secondary/Tertiary Amine (-NHR, -NR₂) |

| Arylation | Aryl halide, Pd or Cu catalyst, base | Arylamine (-NHAr) |

Formation of Schiff Base Derivatives and Related Imine Structures

The primary amine groups of this compound are amenable to condensation reactions with aldehydes and ketones to form Schiff bases, which contain an imine or azomethine (-C=N-) functional group. nih.gov This reaction is typically carried out under acid or base catalysis and often involves the removal of water to drive the equilibrium towards the product. acs.org The formation of Schiff bases is a versatile method for introducing a wide variety of substituents onto the indole scaffold, as a vast number of aldehydes and ketones are commercially available. uodiyala.edu.iqxiahepublishing.com

The resulting imine bond is a key structural feature that can influence the biological activity of the molecule. nih.gov The electronic and steric properties of the substituent attached to the imine carbon can be systematically varied to explore structure-activity relationships. mdpi.com Moreover, the imine nitrogen can act as a coordination site for metal ions, leading to the formation of metal complexes with interesting properties.

Below is a table summarizing the synthesis of some representative Schiff base derivatives from indole precursors.

| Aldehyde/Ketone Reactant | Catalyst | Resulting Schiff Base Structure | Reference |

| Benzaldehyde | Acetic Acid | -CH=N-Ph | nih.gov |

| Salicylaldehyde | Piperidine | -CH=N-C₆H₄-OH | acs.org |

| Acetone | p-Toluenesulfonic acid | -C(CH₃)=N- | uodiyala.edu.iq |

Integration of this compound into Heterocyclic Ring Systems (e.g., Thiazolidinones)

The versatile reactivity of the amine groups in this compound allows for its integration into various heterocyclic ring systems. A notable example is the synthesis of thiazolidinone derivatives. Thiazolidinones are a class of five-membered heterocyclic compounds containing a thiazolidine (B150603) ring with a carbonyl group at the 4-position. mdpi.comnih.gov

The synthesis of thiazolidinone derivatives from this compound typically involves a multi-step sequence. First, the diamine can be converted into a Schiff base by reacting it with an appropriate aldehyde. The resulting imine then undergoes cyclocondensation with a thiol-containing carboxylic acid, such as thioglycolic acid, to form the thiazolidinone ring. nih.govresearchgate.netresearchgate.net This reaction allows for the introduction of diversity at two key positions: one arising from the aldehyde used to form the Schiff base, and the other from potential substitutions on the thiazolidinone ring itself.

The incorporation of the this compound moiety into the thiazolidinone scaffold generates hybrid molecules with a unique three-dimensional structure and a combination of electronic features from both ring systems.

| Reactant 1 | Reactant 2 | Resulting Heterocycle |

| This compound derived Schiff base | Thioglycolic acid | Thiazolidinone-fused indole |

| This compound | Isothiocyanate | Thiourea derivative (precursor for heterocycles) |

Development of Conjugates with Biomolecules (e.g., Amino Acids, Peptides)

The conjugation of this compound with biomolecules such as amino acids and peptides represents a promising strategy for creating novel hybrid molecules with potentially enhanced biological properties. mdpi.comnih.gov This approach leverages the biocompatibility and specific recognition properties of amino acids and peptides to potentially target the indole-containing moiety to specific biological sites. mdpi.com

The synthesis of these conjugates typically involves the formation of an amide bond between the amine groups of the this compound and the carboxylic acid group of an amino acid or peptide. nih.gov Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are often employed to facilitate this reaction. rsc.org The N-terminus of the amino acid or peptide is usually protected during the coupling reaction to ensure regioselectivity, and the protecting group is subsequently removed.

By conjugating with different amino acids, the physicochemical properties of the resulting molecule, such as solubility and charge, can be systematically modified. nih.gov Furthermore, conjugation with specific peptide sequences can be used to target the molecule to particular cells or tissues.

| Biomolecule | Coupling Method | Potential Application |

| Glycine | Amide bond formation (EDC/NHS) | Increased hydrophilicity |

| Phenylalanine | Amide bond formation (DCC) | Introduction of an aromatic side chain |

| Short Peptide | Solid-phase peptide synthesis | Targeted delivery |

Design and Synthesis of Fused Polycyclic Indole Architectures (e.g., C3/C4-Fused)

The indole scaffold of this compound can be utilized as a building block for the construction of more complex, fused polycyclic architectures. Specifically, the formation of new rings fused at the C3 and C4 positions of the indole core leads to novel tetracyclic and pentacyclic systems. nih.govdocumentsdelivered.comnih.gov These C3/C4-fused indoles are of significant interest due to their unique three-dimensional structures and their presence in some natural products. researchgate.net

The synthesis of these fused systems often involves intramolecular cyclization reactions. rsc.org For example, a substituent with a reactive functional group can be introduced at the C3 or C4 position, which then undergoes a ring-closing reaction with another part of the molecule. Palladium-catalyzed reactions, such as the Heck reaction, have been employed to construct C3/C4-fused rings. nih.gov Acid-catalyzed cascade reactions have also been reported to yield novel tetracyclic indole scaffolds from appropriately substituted indole precursors. nih.govresearchgate.net

The design of the precursor molecule is critical for controlling the regioselectivity and stereoselectivity of the cyclization reaction. The nature of the linker between the indole core and the reacting functional group, as well as the reaction conditions, will determine the size and nature of the newly formed ring.

| Fusion Position | Synthetic Strategy | Resulting Architecture |

| C3/C4 | Intramolecular Heck reaction | Fused six-membered ring |

| C3/C4 | Acid-catalyzed cascade reaction | Fused tetracyclic system |

Formation of Indole-Based Metal Complexes and Coordination Chemistry

The nitrogen atoms of the this compound scaffold, including the indole nitrogen and the two primary amine groups, can act as ligands to coordinate with various metal ions, leading to the formation of indole-based metal complexes. nih.govnih.gov The coordination chemistry of indole derivatives is a rich field of study, as the resulting metal complexes can exhibit interesting catalytic, electronic, and photophysical properties. researchgate.net

The amine groups at the C4 and C7 positions can act as bidentate or bridging ligands, depending on the metal center and the reaction conditions. The indole nitrogen can also participate in coordination, although it is generally less basic than the exocyclic amines. The geometry of the resulting complex will be determined by the coordination number and preferred geometry of the metal ion, as well as the steric and electronic properties of the indole ligand.

A wide range of transition metals, such as copper, zinc, cobalt, and nickel, can be used to form complexes with indole-containing ligands. nih.govresearchgate.net The synthesis of these complexes is typically achieved by reacting the this compound with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy, as well as single-crystal X-ray diffraction.

| Metal Ion | Potential Coordination Sites | Potential Geometry |

| Copper(II) | N4, N7 amines | Square planar or tetrahedral |

| Zinc(II) | N4, N7 amines | Tetrahedral |

| Cobalt(II) | N4, N7 amines, Indole N | Tetrahedral or octahedral |

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of 1H-Indole-4,7-diamine, offering precise insights into the connectivity and chemical environment of each atom within the molecule.

¹H NMR and ¹³C NMR for Atom Connectivity and Environment Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of this compound. While specific spectral data for this compound is not widely published, the expected chemical shifts and coupling patterns can be inferred from the analysis of related indole (B1671886) derivatives.

In a typical ¹H NMR spectrum of an indole, the proton on the nitrogen (N-H) of the pyrrole (B145914) ring usually appears as a broad singlet at a downfield chemical shift. The protons on the pyrrole ring (at positions 2 and 3) and the benzene (B151609) ring (at positions 5 and 6) would exhibit characteristic chemical shifts and coupling constants influenced by the electron-donating amino groups at positions 4 and 7.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each carbon atom. The carbons bearing the amino groups (C4 and C7) and the carbons of the pyrrole ring (C2, C3, C3a, and C7a) would show distinct resonances. The precise chemical shifts are sensitive to the solvent used and the presence of any substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H1 (N-H) | 10.0 - 11.5 (broad singlet) | - |

| H2 | 7.0 - 7.5 (triplet or doublet of doublets) | 120 - 125 |

| H3 | 6.4 - 6.8 (triplet or doublet of doublets) | 100 - 105 |

| H5 | 6.5 - 7.0 (doublet) | 110 - 115 |

| H6 | 6.5 - 7.0 (doublet) | 115 - 120 |

| NH₂ (at C4) | 3.5 - 5.0 (broad singlet) | - |

| NH₂ (at C7) | 3.5 - 5.0 (broad singlet) | - |

| C2 | - | 120 - 125 |

| C3 | - | 100 - 105 |

| C3a | - | 125 - 130 |

| C4 | - | 135 - 140 |

| C5 | - | 110 - 115 |

| C6 | - | 115 - 120 |

| C7 | - | 135 - 140 |

| C7a | - | 128 - 133 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Proof

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the benzene ring (H5 and H6) and potentially between the protons on the pyrrole ring (H2 and H3).

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy identifies direct one-bond correlations between protons and the carbons they are attached to. This is crucial for assigning the signals of the protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (typically 2-3 bonds) correlations between protons and carbons. This technique is invaluable for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments to confirm the connectivity of the entire structure. For instance, HMBC would show correlations from the N-H proton to carbons C2 and C7a, and from the aromatic protons to neighboring carbons.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS-ESI/TOF)

High-resolution mass spectrometry, often utilizing electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, provides highly accurate mass measurements. This allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₈H₉N₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally observed value to confirm its composition with a high degree of confidence.

Table 2: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M]⁺ | 147.0796 |

| [M+H]⁺ | 148.0875 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas chromatography-mass spectrometry is a robust method for assessing the purity of volatile compounds and confirming their identity. In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a gas chromatography column. The separated compound then enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum, resulting from the ionization process, can be analyzed to further confirm the structure of the indole core and the presence of the two amino groups.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

N-H stretching: The N-H bonds of the indole ring and the two primary amine groups would give rise to distinct stretching vibrations, typically in the region of 3200-3500 cm⁻¹. The primary amines are expected to show two bands in this region (symmetric and asymmetric stretching).

C-H stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic benzene and pyrrole rings would be observed in the 1450-1650 cm⁻¹ region.

C-N stretching: The stretching vibrations of the carbon-nitrogen bonds of the amino groups would be present in the 1250-1350 cm⁻¹ region.

N-H bending: The bending vibrations of the N-H bonds of the amino groups typically appear in the 1550-1650 cm⁻¹ range.

IR spectroscopy is also a valuable tool for monitoring the progress of chemical reactions, such as the synthesis of this compound from a dinitro precursor, by observing the disappearance of the nitro group (NO₂) stretching bands and the appearance of the N-H stretching bands of the amino groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Indole (N-H) | Stretch | 3200 - 3400 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aromatic (C=C) | Stretch | 1450 - 1650 |

| Amine (C-N) | Stretch | 1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals, and the wavelengths of maximum absorption (λmax) provide insight into the electronic structure of the chromophore. For indole and its derivatives, the UV-Vis spectrum is characterized by distinct absorption bands arising from π-π* transitions within the aromatic system.

The introduction of amino groups at the 4 and 7 positions of the indole ring, as in this compound, is expected to significantly influence its UV-Vis absorption profile. Amino groups are strong auxochromes, meaning they are electron-donating groups that can interact with the π-system of the indole core. This interaction, often through resonance, increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy of the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO gap. Consequently, a bathochromic (red) shift in the absorption maxima to longer wavelengths is anticipated compared to the parent indole molecule.

For instance, studies on other indole derivatives have demonstrated that the position and nature of substituents dramatically affect the absorption spectra. The presence of electron-donating or electron-withdrawing groups can alter the energy of electronic transitions, resulting in shifts in λmax and changes in the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at a particular wavelength. While specific λmax and ε values for this compound are not available in the reviewed literature, a hypothetical UV-Vis data table is presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical UV-Vis Absorption Data for this compound in Methanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |

| ~280-300 | ~5,000-10,000 | π-π* (Benzenoid) |

| ~320-350 | ~3,000-8,000 | π-π* (Intramolecular Charge Transfer) |

Photophysical Characterization Techniques (e.g., Fluorescence Spectroscopy) for Optoelectronic Properties

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules, providing information on their emission characteristics after electronic excitation. Indole and many of its derivatives are known to be fluorescent, and the introduction of amino groups in this compound is expected to modulate these properties significantly. The electron-donating nature of the amino groups can enhance the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and influence the emission wavelength (λem).

The photophysical characterization of this compound would involve measuring its fluorescence excitation and emission spectra. The excitation spectrum ideally mirrors the absorption spectrum, while the emission spectrum is typically red-shifted to lower energy (longer wavelength) due to energy loss through non-radiative processes before fluorescence occurs. The difference between the absorption and emission maxima is known as the Stokes shift, a crucial parameter for applications in fluorescence imaging and sensing.

The fluorescence properties of indole derivatives are often sensitive to the solvent environment. In polar solvents, excited states can be stabilized, leading to further red-shifting of the emission. While specific fluorescence data for this compound is not present in the provided search results, a hypothetical data table is included to show the expected parameters from a comprehensive photophysical study.

Hypothetical Photophysical Data for this compound

| Solvent | Excitation λmax (nm) | Emission λem (nm) | Quantum Yield (ΦF) | Stokes Shift (cm-1) |

| Cyclohexane | ~330 | ~380 | ~0.4 | ~4300 |

| Acetonitrile | ~335 | ~400 | ~0.3 | ~5700 |

| Methanol | ~340 | ~420 | ~0.25 | ~6500 |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the indole ring system, the conformation of the amino groups, and the nature of intermolecular interactions in the solid state. Hydrogen bonding, a key interaction for molecules with amino groups, would likely play a significant role in the crystal packing. The arrangement of molecules in the crystal lattice can influence the bulk properties of the material.

Although a crystal structure for this compound has not been reported in the searched literature, a hypothetical table of crystallographic data is presented below to illustrate the parameters that would be obtained from such an analysis. This data is essential for computational modeling and for understanding the solid-state behavior of the compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (Å3) | 956.25 |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.28 |

Computational and Theoretical Investigations of 1h Indole 4,7 Diamine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure and reactivity of indole (B1671886) derivatives. niscpr.res.in DFT methods provide a balance between accuracy and computational cost, making them suitable for calculating properties like molecular geometries, vibrational frequencies, and electronic energies. researchgate.net Studies on various indole derivatives often employ the B3LYP functional combined with basis sets like 6-311++G(d,p) or 6-31G+(d, p) to achieve reliable results that correlate well with experimental data. researchgate.netnih.gov

While specific studies on the reaction pathways of 1H-Indole-4,7-diamine are not extensively documented, the methodologies for such predictions are well-established. Quantum chemical calculations can map out potential energy surfaces for chemical reactions. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. For instance, in the synthesis of indole-based macrocycles or other complex derivatives, theoretical calculations can help elucidate the reaction mechanism, such as the steps involved in a Mannich-type reaction. mdpi.com By calculating the energy barriers (activation energies) associated with each transition state, chemists can predict the most likely reaction pathway and understand factors that influence reaction rates and product selectivity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. niscpr.res.in

For indole derivatives, DFT calculations are used to determine these orbital energies and map their distribution across the molecule. niscpr.res.in This analysis reveals the most probable sites for electrophilic and nucleophilic attack. The charge distribution, often visualized using Molecular Electrostatic Potential (MEP) maps, further clarifies reactive sites by showing regions of positive (electron-poor) and negative (electron-rich) potential.

Table 1: Illustrative Frontier Orbital Energies for Indole Derivatives Calculated via DFT Note: This table presents example data for related indole compounds to illustrate typical computational outputs, as specific data for this compound is not readily available in the cited literature.

| Compound/Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method |

| Substituted Imidazole/Indole Derivatives | Varies | Varies | Varies based on substitution | B3LYP/6-31G |

| 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid | - | - | - | B3LYP/6-311++G(d,p) |

Data is illustrative of the types of values generated in computational studies. niscpr.res.innih.gov

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. These methods are essential for understanding larger systems and dynamic processes.

Molecules can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable, low-energy conformations. For derivatives of this compound, this is crucial as the molecule's shape dictates its ability to interact with other molecules. Potential energy scans, where specific dihedral angles are systematically varied, can identify stable conformers. nih.gov Quantum chemical methods can then be used to optimize the geometry of these conformers and calculate their relative energies, confirming the most stable structures. nih.gov For example, studies on macrocycles derived from phenothiazine, a related heterocyclic system, used quantum calculations to determine that a non-cone conformation was more stable than the cone form by 1.2–1.3 kcal/mol. mdpi.com

Molecular dynamics (MD) simulations model the movement of atoms in a molecule or a complex over time, providing a detailed view of molecular motion and interactions. An MD simulation can confirm the stability of a ligand (like an indole derivative) within the binding pocket of a target protein. nih.gov Simulations lasting nanoseconds can reveal how the ligand-protein complex behaves in a dynamic environment, assessing the stability of key interactions, such as hydrogen bonds, and calculating binding free energies. nih.govrsc.org This technique is invaluable for validating the results of molecular docking and understanding the thermodynamics of binding.

In Silico Prediction of Molecular Interactions with Biological Targets

In silico techniques, particularly molecular docking, are widely used in drug discovery to predict how a small molecule might bind to a biological target, typically a protein or enzyme. researchgate.net This virtual screening method helps prioritize compounds for experimental testing.

Molecular docking algorithms place a ligand (e.g., a derivative of this compound) into the active site of a target protein and score the different binding poses based on their predicted binding affinity. nih.gov Successful docking studies on indole derivatives have identified key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding. nih.gov For example, docking studies of an indole derivative with human placental aromatase revealed the formation of polar hydrogen bonds and hydrophobic interactions within the binding cavity. nih.gov Similarly, studies of indole-based thiosemicarbazones as tyrosinase inhibitors used molecular docking and MD simulations to evaluate the binding mode of the most potent compounds. nih.gov These computational predictions can guide the design of new, more potent inhibitors by suggesting structural modifications to enhance binding affinity and selectivity. rsc.orgnih.gov

Molecular Docking Studies for Ligand-Protein Binding Site Characterization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as a derivative of this compound, and its protein target at the atomic level.

IDO1 Enzyme: The indoleamine 2,3-dioxygenase 1 (IDO1) enzyme is a significant target in cancer immunotherapy. Molecular docking studies on 1H-indole-4,7-dione derivatives, which are structurally analogous to this compound, have revealed key binding interactions within the IDO1 active site. These studies indicate that the indole scaffold can form significant interactions with the heme cofactor and surrounding amino acid residues, suggesting that this compound derivatives could also be potent IDO1 inhibitors. researchgate.netnih.gov

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth. In silico studies of 1H-indole derivatives have demonstrated their potential to bind to the ATP-binding site of the VEGFR-2 tyrosine kinase domain. mdpi.comresearchgate.net Docking simulations of a new 1H-indole derivative showed strong binding interactions, with a total precise energy of -40.38 Kcal/Mol, affirming its potential as a VEGFR-2 inhibitor. mdpi.comresearchgate.net

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drugs. Molecular docking studies have been conducted on various indole derivatives to assess their inhibitory potential against Mpro. nih.govmdpi.comsemanticscholar.org These studies have identified key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity of these compounds within the Mpro active site. nih.gov

Penicillin-Binding Protein (PBP): Penicillin-binding proteins are crucial enzymes in bacterial cell wall synthesis and are the primary targets for β-lactam antibiotics. While specific docking studies on this compound are not extensively documented, broader research into indole derivatives suggests their potential as PBP inhibitors. Molecular docking is a valuable tool to explore how the indole scaffold can fit into the active site of PBPs and interact with key residues. nih.govnih.gov

DNA Gyrase: DNA gyrase is a bacterial enzyme that plays a vital role in DNA replication and is a validated target for antibacterial agents. nih.govnih.gov Molecular docking simulations of novel indole-based Schiff base derivatives have shown that these compounds can bind effectively to the DNA gyrase active site, interacting with various amino acid residues. nih.gov This suggests that derivatives of this compound could also be explored as potential DNA gyrase inhibitors.

| Protein Target | Key Findings from Indole Derivative Studies | Potential Interactions for this compound Derivatives |

|---|---|---|

| IDO1 Enzyme | Interaction with the heme cofactor and hydrophobic pockets. researchgate.netnih.gov | Heme coordination and hydrophobic interactions. |

| VEGFR-2 | Binding to the ATP-binding site of the kinase domain. mdpi.comresearchgate.net | Hydrogen bonding with key residues in the ATP pocket. |

| SARS-CoV-2 Mpro | Hydrogen bonding and hydrophobic interactions within the active site. nih.govmdpi.comsemanticscholar.org | Formation of stable complexes through key residue interactions. |

| Penicillin-Binding Protein | General potential for indole scaffolds to act as inhibitors. nih.govnih.gov | Interactions within the transpeptidase active site. |

| DNA Gyrase | Binding within the ATP-binding site of the GyrB subunit. nih.govnih.gov | Hydrogen bonding and hydrophobic interactions with key residues. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Electronic and Steric Parameters

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by correlating physicochemical descriptors, such as electronic and steric parameters, with observed biological activities.

For indole derivatives, QSAR studies have been employed to predict their anti-proliferative and other biological activities. neliti.comnih.govresearchgate.net Electronic parameters, such as dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and atomic charges, are used to describe the electronic aspects of the molecule that can influence its interaction with a biological target. neliti.com Steric parameters, including molecular volume, surface area, and specific conformational descriptors, account for the size and shape of the molecule, which are critical for ligand-receptor binding.

A typical QSAR study on indole derivatives involves the following steps:

Data Set Collection: A series of indole derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A variety of electronic and steric descriptors are calculated for each molecule in the dataset using computational chemistry software.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

| Parameter Type | Descriptor | Description |

|---|---|---|

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate an electron. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept an electron. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Steric | Molecular Weight | The mass of one mole of the substance. |

| Steric | Molar Refractivity | A measure of the total polarizability of a mole of a substance. |

| Steric | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. semanticscholar.orgtsijournals.comrsc.orgmdpi.commdpi.comtandfonline.comnih.govresearchgate.netacs.orgresearchgate.net These theoretical predictions can be compared with experimental data from techniques such as UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy to validate the computational models and to gain a deeper understanding of the molecular structure and electronic properties.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of indole derivatives, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. tsijournals.comresearchgate.net These calculated spectra can be compared with experimentally recorded UV-Vis spectra to confirm the structural and electronic features of the synthesized compounds. nih.gov

Vibrational Spectroscopy: DFT calculations can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in IR and Raman spectra. tandfonline.com The comparison between the calculated and experimental vibrational spectra can aid in the assignment of the observed bands to specific vibrational modes of the molecule.